Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For the related compound “Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate”, the molecular formula is H3CO2CCH2SCH2CH2CO2CH3 . This gives us some insight into the possible structure of the compound you’re interested in, but without more specific information, it’s difficult to provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the properties of its constituent atoms and groups. For the related compound “Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate”, it is a liquid at 20 degrees Celsius, has a boiling point of 117 °C/3 mmHg, a flash point of 54 °C, and a specific gravity of 1.19 at 20/20°C .Scientific Research Applications
Chemical Reactions and Synthesis
- Synthesis and Rearrangements: The compound participates in chemical reactions such as cyclization and rearrangement under various conditions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate can cyclize in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
Applications in Materials Science
- Crystal Structure Determination: This compound has relevance in materials science, particularly in the determination of crystal structures. For example, its crystal structure was determined using synchrotron X-ray powder diffraction, which is crucial for understanding its properties and potential applications in materials science (Silva et al., 2012).
Biological Activity and Pharmacology
- Potential Antitumoral Agents: The compound has been identified as a potential active candidate for antitumoral agents. Its specific activities and mechanisms in this context are subjects of ongoing research (Silva et al., 2012).
- Inhibition of Hepatitis B Virus Replication: There is evidence suggesting that derivatives of this compound could serve as potent inhibitors of Hepatitis B Virus (HBV) replication, highlighting its potential in antiviral pharmacology (Kovalenko et al., 2020).
Safety and Hazards
Safety and hazard information is typically provided in the form of Material Safety Data Sheets (MSDS) for specific compounds. For the related compound “Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate”, it is classified as a flammable liquid and vapor. Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S2/c1-15-9-11-17(12-10-15)23(13-19(24)28-2)31(26,27)21-18(16-7-5-4-6-8-16)14-30-20(21)22(25)29-3/h4-12,14H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGNKPIJPUKXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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